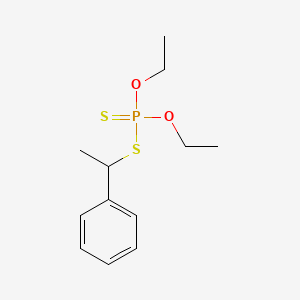

O,O-Diethyl S-(1-phenylethyl) phosphorodithioate

Description

Properties

CAS No. |

37602-96-3 |

|---|---|

Molecular Formula |

C12H19O2PS2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

diethoxy-(1-phenylethylsulfanyl)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C12H19O2PS2/c1-4-13-15(16,14-5-2)17-11(3)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3 |

InChI Key |

FNWMHEUDQQAYNF-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=S)(OCC)SC(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Biological Activity

O,O-Diethyl S-(1-phenylethyl) phosphorodithioate is an organophosphorus compound known for its applications in agriculture as a pesticide. This article explores its biological activity, focusing on its mechanisms of action, toxicity, and potential health effects based on various studies.

- Chemical Formula : C10H15O3PS

- Molecular Weight : 244.26 g/mol

- CAS Number : 36869-74-4

This compound acts primarily as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors, which can cause various physiological effects.

In Vivo Studies

Research indicates that exposure to this compound can lead to neurotoxic effects. A study conducted on rodents demonstrated significant alterations in behavior and motor functions following acute exposure. The findings highlighted:

- Increased locomotor activity : Suggesting overstimulation of the nervous system.

- Neurochemical changes : Elevated levels of acetylcholine in the brain were observed, confirming AChE inhibition.

In Vitro Studies

In vitro studies have shown that this compound exhibits cytotoxicity against various cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (liver cells) | 15 | Induction of oxidative stress |

| SH-SY5Y (neuronal) | 10 | AChE inhibition leading to apoptosis |

| HeLa (cervical) | 20 | Disruption of mitochondrial function |

Occupational Exposure

A notable case study involving agricultural workers exposed to organophosphates, including this compound, reported symptoms consistent with acute poisoning:

- Symptoms : Headaches, dizziness, and gastrointestinal distress.

- Biomarkers : Elevated levels of cholinesterase inhibition were noted, confirming systemic absorption and toxicity.

Environmental Impact

Environmental studies have shown that residues of this compound can persist in soil and water systems, affecting non-target organisms. For instance:

- Aquatic Toxicity : Fish exposed to sub-lethal concentrations exhibited altered behavior and reduced reproductive success.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Phosphorodithioates differ primarily in their sulfur-bound substituents, which critically influence their biological activity, toxicity, and environmental persistence. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- This may increase mammalian toxicity but improve insecticidal efficacy .

- Toxicity Profile : Analogs with carbamoyl groups (e.g., Prothoate) exhibit higher mammalian toxicity (LD₅₀ 5–10 mg/kg) due to enhanced metabolic activation to oxon forms. In contrast, sulfonyl or sulfinyl derivatives (e.g., sulfonylmethyl variants) show reduced toxicity .

- Environmental Fate : Compounds with bulky substituents (e.g., benzotriazinyl in Azinphos-ethyl) demonstrate longer environmental persistence, raising concerns about bioaccumulation .

Insecticidal Activity and Mechanism

Phosphorodithioates act via acetylcholinesterase inhibition, but activity varies with substituents:

- Terbufos : Effective against soil-dwelling pests (e.g., corn rootworms) due to high lipophilicity and soil mobility .

- Phorate: Rapid systemic action in plants but highly toxic to non-target organisms .

Metabolic and Resistance Considerations

- Metabolic Degradation : Sulfur oxidation (e.g., sulfoxide/sulfone formation) is a key detoxification pathway. Bulky substituents like 1-phenylethyl may slow oxidation, prolonging activity .

- Resistance : Insects develop resistance via esterase-mediated hydrolysis or glutathione-S-transferase detoxification. Carbamoyl derivatives (e.g., Prothoate) face higher resistance rates compared to sulfonyl variants .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for O,O-Diethyl S-(1-phenylethyl) phosphorodithioate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves alkylation of diethyl phosphorodithioate with a phenylethyl-containing reagent under basic conditions (e.g., sodium hydroxide). Temperature control (e.g., 40–60°C) and stoichiometric ratios are critical to maximize yield and minimize side reactions like hydrolysis. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. How does the molecular structure influence its acetylcholinesterase (AChE) inhibition mechanism?

- Methodological Answer : The phosphorodithioate moiety binds irreversibly to AChE’s catalytic serine, while the 1-phenylethyl group enhances lipophilicity, facilitating blood-brain barrier penetration. Structural analogs with bulkier substituents show reduced activity due to steric hindrance. Computational docking studies (e.g., AutoDock Vina) can validate binding affinities using crystallographic AChE structures (PDB ID 1ACJ) .

Q. What analytical methods are recommended for quantifying this compound in environmental matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column and electron-capture detection is preferred for trace analysis. Sample preparation involves solid-phase extraction (C18 cartridges) and derivatization with pentafluorobenzyl bromide to enhance volatility. Method validation should follow AOAC SMPR 2014.011 guidelines for precision (<10% RSD) and recovery (80–120%) .

Advanced Research Questions

Q. How do environmental factors (pH, temperature) modulate degradation pathways and metabolite toxicity?

- Methodological Answer : Under alkaline conditions (pH > 8), hydrolysis produces nontoxic diethyl phosphate and 1-phenylethylthiol. At neutral pH, oxidation via hydroxyl radicals (•OH) generates toxic oxon derivatives. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with LC-QTOF-MS can identify degradation products. Ecotoxicity assays (e.g., Daphnia magna LC50) confirm metabolite hazards .

Q. How can contradictions in species-specific toxicity data (e.g., fish vs. algae) be resolved?

- Methodological Answer : Interspecies variability arises from differences in metabolic enzymes (e.g., cytochrome P450). Use in vitro hepatic microsome assays to compare metabolic rates. For example, rainbow trout microsomes may detoxify the compound faster than zebrafish. Cross-validate with in silico models (ECOSAR) to predict acute/chronic toxicity thresholds .

Q. What computational models predict bioaccumulation and environmental partitioning?

- Methodological Answer : Quantitative structure-activity relationship (QSAR) models using descriptors like logP (experimental XlogP = 1 ) and topological polar surface area (76.9 Ų ) estimate bioaccumulation potential. EPI Suite’s BIOWIN predicts moderate persistence (t1/2 = 30–60 days in soil). Molecular dynamics simulations (GROMACS) can model membrane permeability in aquatic organisms .

Comparative Analysis of Organophosphates

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.